molecular formula C13H17NO4 B14960263 Ethyl 4-(2-ethoxyacetamido)benzoate

Ethyl 4-(2-ethoxyacetamido)benzoate

Cat. No.: B14960263
M. Wt: 251.28 g/mol
InChI Key: YJKGLXJLKONYNQ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-ethoxyacetamido)benzoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents. This compound is derived from benzoic acid and has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(2-ethoxyacetamido)benzoate can be synthesized through several methods. One common method involves the reaction of ethyl 4-aminobenzoate with ethoxyacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-ethoxyacetamido)benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products Formed

    Hydrolysis: Produces 4-aminobenzoic acid and ethoxyacetic acid.

    Reduction: Produces ethyl 4-(2-ethoxyethylamino)benzoate.

    Substitution: Produces various substituted amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2-ethoxyacetamido)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(2-ethoxyacetamido)benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes such as acetylcholine esterase, leading to its potential use as a local anesthetic . The compound’s structure allows it to interact with various receptors and enzymes, modulating their activity and leading to its observed effects.

Comparison with Similar Compounds

Ethyl 4-(2-ethoxyacetamido)benzoate can be compared with other similar compounds such as:

    Benzocaine: A well-known local anesthetic with a similar structure but different functional groups.

    Procaine: Another local anesthetic with a similar ester linkage but different substituents.

    Tetracaine: A more potent local anesthetic with a similar core structure but additional functional groups.

Uniqueness

This compound is unique due to its specific ethoxyacetamido group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable subject of study and a useful intermediate in the synthesis of more complex molecules.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

ethyl 4-[(2-ethoxyacetyl)amino]benzoate

InChI

InChI=1S/C13H17NO4/c1-3-17-9-12(15)14-11-7-5-10(6-8-11)13(16)18-4-2/h5-8H,3-4,9H2,1-2H3,(H,14,15)

InChI Key

YJKGLXJLKONYNQ-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)NC1=CC=C(C=C1)C(=O)OCC

Origin of Product

United States

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